molecular formula C15H14BrN3O B1293069 2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole CAS No. 1119451-27-2

2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole

Cat. No. B1293069
CAS RN: 1119451-27-2
M. Wt: 332.19 g/mol
InChI Key: KHBMLZOQYQBPOT-UHFFFAOYSA-N
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Description

The compound "2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole" is a derivative of benzotriazole, which is a heterocyclic compound consisting of a benzene ring fused to a triazole ring. Benzotriazole derivatives are known for their diverse applications, including their use as ultraviolet light stabilizers, corrosion inhibitors, and as ligands in the synthesis of various metal complexes with potential anticancer activity .

Synthesis Analysis

The synthesis of related benzotriazole derivatives often involves multi-step reactions starting from simple aniline precursors. For instance, the synthesis of 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole was achieved through a seven-step process starting from o-nitroaniline, involving diazotization, coupling with p-ethylphenol, reduction, acetylation, bromination, dehydrobromination, and hydrolysis . Similarly, the synthesis of 2-(2'-acetoxy-5'-bromomethylphenyl)-2H-benzotriazole was performed in two steps, starting with the acetylation of the hydroxyl group of 2-(2'-hydroxy-5'-methylphenyl)-2H-benzotriazole and followed by bromination with N-bromosuccinimide .

Molecular Structure Analysis

Benzotriazole derivatives like the one typically exhibit a planar molecular structure due to the conjugation of the benzene and triazole rings. The substituents on the benzene ring, such as the ethoxy and bromomethyl groups, can influence the electronic properties of the molecule and its reactivity .

Chemical Reactions Analysis

Benzotriazole derivatives are versatile in chemical reactions. They can undergo nucleophilic substitution reactions, as seen in the synthesis of 2-(2'-acetoxy-5'-bromomethylphenyl)-2H-benzotriazole, where bromination occurs at the methyl group . They can also participate in cycloaddition reactions, as demonstrated by the synthesis of pyrazole derivatives from brominated trihalomethylenones . Furthermore, benzotriazole derivatives can act as ligands in the formation of metal complexes, which can exhibit significant biological activities, such as anticancer properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are influenced by their functional groups. For example, the presence of a hydroxy group can increase the solubility in polar solvents and the potential for hydrogen bonding. The bromomethyl group can make the compound more reactive towards nucleophilic substitution reactions. The ethoxy group can provide steric hindrance and affect the overall polarity of the molecule. These properties are crucial for the compound's applications in various fields, including materials science and medicinal chemistry .

Scientific Research Applications

Applications in Materials Science

Benzotriazole derivatives, such as 5,5′-Methylene-bis(benzotriazole), have been identified as crucial intermediates in the preparation of metal passivators and light-sensitive materials. These compounds are noted for their efficient, environmentally benign synthesis processes, making them valuable in green chemistry applications (Gu, Yu, Zhang, & Xu, 2009). Similarly, the corrosion inhibition properties of tolyltriazole (a benzotriazole derivative) for copper and brass highlight the significance of these compounds in protecting metals in various corrosive environments (Walker, 1976).

Medicinal Chemistry and Pharmacological Potential

In the realm of medicinal chemistry, benzothiazole and benzotriazole scaffolds are recognized for their broad pharmacological potential. These compounds have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. For instance, 2-arylbenzothiazoles are under development as antitumor agents due to their promising biological profile and ease of synthesis, highlighting the increasing importance of benzothiazole nucleus in drug discovery (Ahmed et al., 2012). Furthermore, the therapeutic potential of benzothiazole derivatives in treating various diseases underscores their versatility and potential in the creation of new therapeutic agents (Kamal, Hussaini, & Malik, 2015).

Environmental Impacts and Treatment

The environmental fate and effects of emerging contaminants, including benzotriazoles and benzothiazoles, in sludge anaerobic digestion have been the subject of recent studies. These investigations aim to understand the biodegradation, sorption phenomena, and (bio)transformation products of such compounds in treatment processes (Stasinakis, 2012). Additionally, research on flame retardants, including novel brominated compounds related to benzotriazoles, addresses concerns about their occurrence, toxicity, and environmental persistence, emphasizing the need for further study on their impact and management (Zuiderveen, Slootweg, & de Boer, 2020).

Future Directions

This compound has gained attention in the field of science and research due to its unique structure and properties. It could potentially be used in proteomics research and further studies could explore its potential applications in other fields.

properties

IUPAC Name

2-[5-(bromomethyl)-2-ethoxyphenyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c1-2-20-15-8-7-11(10-16)9-14(15)19-17-12-5-3-4-6-13(12)18-19/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBMLZOQYQBPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CBr)N2N=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole

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